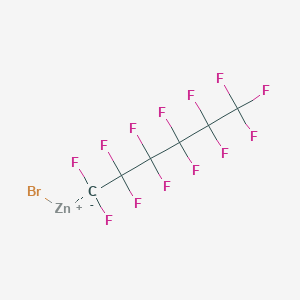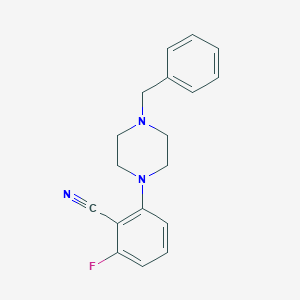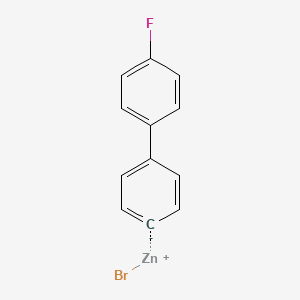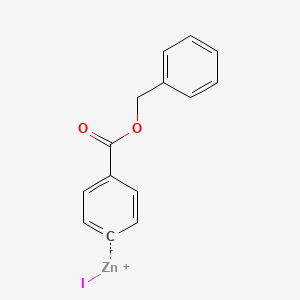![molecular formula C7H14N2 B14893104 2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
2-Methyl-2,5-diazabicyclo[4.1.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,5-diazabicyclo[4.1.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpiperazine with formaldehyde and formic acid, leading to the formation of the bicyclic structure. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is typically produced in a highly controlled environment to prevent contamination and ensure purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile, replacing other groups in the substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of primary and secondary amines.
Substitution: Various substituted derivatives depending on the nature of the substrate and the nucleophile.
Applications De Recherche Scientifique
2-Methyl-2,5-diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.
Mécanisme D'action
The mechanism by which 2-Methyl-2,5-diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms can donate electron pairs, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nucleophilic and basic properties.
Quinuclidine: A bicyclic amine with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in medicinal chemistry.
Uniqueness
2-Methyl-2,5-diazabicyclo[4.1.1]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst in various organic reactions, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methyl-2,5-diazabicyclo[4.1.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-8-6-4-7(9)5-6/h6-8H,2-5H2,1H3 |
Clé InChI |
CNMJTFHAEBCOIN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC2CC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


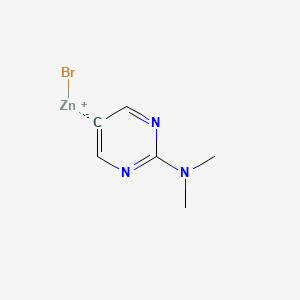


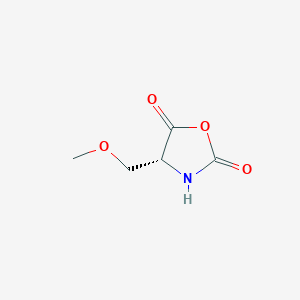
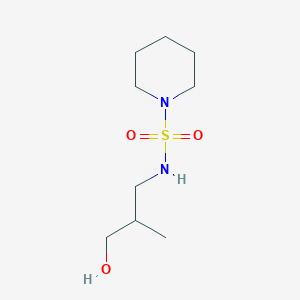
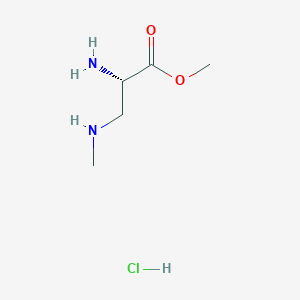
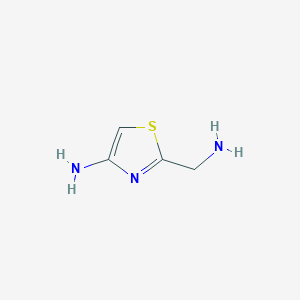

![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
